molecular formula C34H46N10O6 B14773359 Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Cbz-DL-Ala-DL-Arg-DL-Arg-MNA

Cat. No.: B14773359
M. Wt: 690.8 g/mol
InChI Key: FDRPHVPMXLXYNU-UHFFFAOYSA-N
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Description

Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including guanidino, methoxynaphthyl, and carbamate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as amide bond formation, carbamate formation, and guanidination. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction control, scalability, and sustainability. The use of flow microreactors allows for continuous production, reducing the need for batch processing and enhancing overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the guanidino and methoxynaphthyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe for studying biological processes, particularly those involving guanidino and carbamate groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methoxynaphthyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
  • Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate

Uniqueness

The uniqueness of Benzyl ((S)-1-(((S)-5-guanidino-1-(((S)-5-guanidino-1-((4-methoxynaphthalen-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C34H46N10O6

Molecular Weight

690.8 g/mol

IUPAC Name

benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)

InChI Key

FDRPHVPMXLXYNU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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